Home > Products > Screening Compounds P11662 > 2-(3-methylphenyl)-3-[3-(morpholin-4-yl)propyl]quinazolin-4(3H)-one
2-(3-methylphenyl)-3-[3-(morpholin-4-yl)propyl]quinazolin-4(3H)-one -

2-(3-methylphenyl)-3-[3-(morpholin-4-yl)propyl]quinazolin-4(3H)-one

Catalog Number: EVT-6000274
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antitumor activity: Some quinazolinones have shown potent inhibitory effects against various cancer cell lines. [, ]
  • Antimicrobial activity: Several 4(3H)-quinazolinone derivatives exhibit antibacterial and antifungal properties. [, , , ]
  • Anti-inflammatory and analgesic activity: Certain quinazolinones demonstrate significant anti-inflammatory and pain-relieving effects. [, , ]
  • Antiviral activity: Some quinazolinones have been identified as potential antiviral agents against viruses such as tobacco mosaic virus (TMV) and influenza A virus. [, ]
  • CNS depressant activity: Several quinazolinone derivatives possess central nervous system (CNS) depressant activity, potentially useful for treating anxiety and sleep disorders. [, ]
Synthesis Analysis
  • Niementowski quinazolinone synthesis: This classic method involves the condensation of anthranilic acid or its derivatives with amides under acidic conditions. [] This approach could be adapted for synthesizing the target compound by using an appropriately substituted anthranilic acid derivative and a 3-(4-morpholinyl)propanamide.
  • Reaction of 3,1-benzoxazin-4-ones with amines: This method involves reacting substituted 3,1-benzoxazin-4-ones with appropriate amines to yield the desired 2,3-disubstituted 4(3H)-quinazolinones. [, ] For synthesizing the target compound, a 2-(3-methylphenyl)-3,1-benzoxazin-4-one could be reacted with 3-(4-morpholinyl)propylamine.

Various modifications to these methods, such as microwave-assisted synthesis [, ] and solvent-free conditions [, ], can be employed to improve reaction yields, reduce reaction times, and promote environmentally friendly synthesis.

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom at position 3 of the quinazolinone ring can be alkylated with various alkyl halides or other alkylating agents, introducing new substituents and modifying the compound's lipophilicity and pharmacological profile. []
  • Condensation reactions: The carbonyl group at position 4 can undergo condensation reactions with various reagents like hydrazines, hydroxylamine, and urea derivatives, yielding diverse heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, respectively. [, , ]
  • Electrophilic aromatic substitution: The benzene ring of the quinazolinone core can undergo electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation, introducing new substituents and altering the electronic properties of the molecule. []
Mechanism of Action
  • Enzyme inhibition: Quinazolinones can interact with various enzymes involved in critical biological processes. For example, some quinazolinones exhibit antitumor activity by inhibiting tyrosine kinase enzymes, key regulators of cell growth and proliferation. []
  • Receptor modulation: Quinazolinones can act as agonists or antagonists of various receptors, influencing downstream signaling pathways and cellular responses. For instance, some quinazolinones with anticonvulsant activity are proposed to modulate GABA-A receptors, important neurotransmitter receptors in the central nervous system. []

FR255595 (2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone)

    Compound Description: FR255595 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. Identified through structure-based drug design and high-throughput screening, this compound demonstrates potent PARP activity inhibition with an IC50 value of 11 nM [, ]. Research highlights its oral activity, high brain penetration, and promising neuroprotective effects in both in vitro and in vivo models of Parkinson's disease [, ]. Specifically, FR255595 exhibited neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced nigrostriatal dopaminergic damage in a Parkinson's disease model [, ].

FR247304 (5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone)

    Compound Description: FR247304, another novel PARP-1 inhibitor, exhibits potent and competitive inhibition of PARP-1 activity with a Ki value of 35 nM []. Similar to FR255595, it has demonstrated neuroprotective effects in both in vitro and in vivo models of cerebral ischemia []. In studies, FR247304 attenuated neuronal damage induced by reactive oxygen species in PC12 cells and reduced ischemic brain damage in a rat model of middle cerebral artery occlusion [].

3-Phenyl-2-(4-(3-methylphenyl)piperazin-1-yl)quinazolin-4(3H)-one (SD-05)

    Compound Description: SD-05 belongs to a new class of 2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones synthesized and evaluated for their central nervous system (CNS) depressant activity []. In preclinical studies using mice, SD-05 exhibited notable anxiolytic effects in both the holeboard test and the elevated plus maze test at a dose of 10 mg/kg body weight [].

2-(4-(2-Fluorophenyl)piperazin-1-yl)-3-phenylquinazolin-4(3H)-one (SD-06)

    Compound Description: SD-06, another member of the 2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones class, was synthesized and investigated alongside SD-05 for its CNS depressant activity []. Preclinical studies using mice models revealed significant anxiolytic effects for SD-06, similar to SD-05, in both the holeboard test and the elevated plus maze test at a dose of 10 mg/kg body weight [].

3-Phenyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-quinazolin-4(3H)-one (SD-10)

    Compound Description: SD-10 is also a member of the 2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones class, investigated for its potential CNS depressant activity []. Preclinical studies in mice demonstrated significant anxiolytic effects for SD-10 in both the holeboard test and the elevated plus maze test at a dose of 10 mg/kg body weight, suggesting its potential as an anxiolytic agent [].

    Compound Description: 2-methyl-3-o-tolyl-4(3H)-quinazolinone is a key compound investigated for its metabolic fate and potential as an intermediate in the synthesis of 2-nitrobenzo-o-toluidide []. In vivo studies in rabbits revealed the presence of this compound in urine following the administration of 2-methyl-3-o-tolyl-4(3H)-quinazolinone-N-oxide. These findings suggest its role as a metabolite [].

2-methyl-3-o-tolyl-4(3H)-quinazolinone-N-oxide

    Compound Description: 2-methyl-3-o-tolyl-4(3H)-quinazolinone-N-oxide is a compound studied for its metabolic pathway and its potential as a precursor to 2-nitrobenzo-o-toluidide []. Research has indicated that it undergoes metabolic reduction to form 2-methyl-3-o-tolyl-4(3H)-quinazolinone. In vitro studies using liver preparations revealed that the compound is primarily reduced to 2-methyl-3-o-tolyl-4(3H)-quinazolinone (approximately 50-60%) [].

3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427)

    Compound Description: MDL 427 is a synthesized compound that acts as an antiallergic agent. It displays effectiveness in both the rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests []. Studies indicate that MDL 427 forms an equilibrium mixture with ionized 2-(formylamino)-N-1H-tetrazol-5-ylbenzamide in aqueous buffer systems at a pH-dependent rate, suggesting a potential mechanism for its antiallergic activity [].

Properties

Product Name

2-(3-methylphenyl)-3-[3-(morpholin-4-yl)propyl]quinazolin-4(3H)-one

IUPAC Name

2-(3-methylphenyl)-3-(3-morpholin-4-ylpropyl)quinazolin-4-one

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-17-6-4-7-18(16-17)21-23-20-9-3-2-8-19(20)22(26)25(21)11-5-10-24-12-14-27-15-13-24/h2-4,6-9,16H,5,10-15H2,1H3

InChI Key

DLOANLUICGSQJY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4CCOCC4

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.